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Compound of Interest

Compound Name: 5-Bromo-2-fluorobenzoic acid

Cat. No.: B127030

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the
compound 5-Bromo-2-fluorobenzoic acid (CAS No. 146328-85-0). The information presented
herein is essential for the characterization and utilization of this compound in research and
development, particularly in the fields of medicinal chemistry and materials science. This
document details the available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass
Spectrometry (MS) data, alongside the experimental protocols for these analyses.

Core Spectroscopic Data

The spectroscopic data for 5-Bromo-2-fluorobenzoic acid is summarized in the tables below.
This information is critical for confirming the identity and purity of the compound.

Table 1: General Properties of 5-Bromo-2-fluorobenzoic Acid

Property Value

Molecular Formula C7H4BrFO2

Molecular Weight 219.01 g/mol [1][2]
CAS Number 146328-85-0[1][2]
Appearance White to off-white solid
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Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic

molecules. Below are the *H and 3C NMR spectral data for 5-Bromo-2-fluorobenzoic acid.

Table 2: 1H NMR Spectral Data of 5-Bromo-2-fluorobenzoic Acid

Chemical Shift ()

Coupling Constant

opm Multiplicity (3) Hz Assignment
~10-13 Singlet (broad) COOH
~8.1-8.2 Doublet of Doublets ~2.5,~0.5 H-6

~7.7-7.8 Doublet of Doublets ~8.8,~25 H-4

~7.2-7.3 Doublet of Doublets ~8.8,~4.5 H-3

Note: The provided *H NMR data is predicted, as experimental data is not readily available in

the public domain. A certificate of analysis for a commercial sample confirms the *H-NMR

spectrum is "Consistent with structure” but does not provide specific peak assignments[3].

Table 3: 13C NMR Spectral Data of 5-Bromo-2-fluorobenzoic Acid

Chemical Shift (6) ppm Assignment

~165 (d, J = 2 Hz) C=0

~162 (d, J = 250 Hz) C-F

~138 (d, J = 8 Hz) C-4

~132 (d, J =3 Hz) C-6

~120 (d, J = 25 Hz) C-3

~118 (d, J = 4 Hz) C-5

~115 (d, J = 12 Hz) c-1
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Note: The provided 3C NMR data is predicted, as experimental data is not readily available in

the public domain.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. While specific

peak values from a spectrum are not publicly available, the expected characteristic absorption
bands for 5-Bromo-2-fluorobenzoic acid are listed below. The presence of IR spectra for this
compound is noted in the PubChem database[1].

Table 4: Characteristic IR Absorption Bands for 5-Bromo-2-fluorobenzoic Acid

Wavenumber (cm~?) Functional Group
3300-2500 (broad) O-H stretch (Carboxylic Acid)
~1700 C=0 stretch (Carboxylic Acid)
~1600, ~1475 C=C stretch (Aromatic Ring)
~1250 C-O stretch (Carboxylic Acid)
~1100 C-F stretch

Below 800 C-Br stretch

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions.
The expected molecular ion peak and major fragmentation patterns for 5-Bromo-2-
fluorobenzoic acid are outlined below.

Table 5: Mass Spectrometry Data of 5-Bromo-2-fluorobenzoic Acid

© 2025 BenchChem. All rights reserved. 3/8 Tech Support


https://www.benchchem.com/product/b127030?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/5-Bromo-2-fluorobenzoic-acid
https://www.benchchem.com/product/b127030?utm_src=pdf-body
https://www.benchchem.com/product/b127030?utm_src=pdf-body
https://www.benchchem.com/product/b127030?utm_src=pdf-body
https://www.benchchem.com/product/b127030?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b127030?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

miz lon

218/220 [M]* (Molecular lon, bromine isotopes)
201/203 [M-OH]*

173/175 [M-COOH]*

122 [CeHsFBI]*

94 [CsH3F]*

Note: The provided MS fragmentation data is predicted based on the structure of the molecule,
as experimental data is not readily available in the public domain.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Approximately 5-10 mg of 5-Bromo-2-fluorobenzoic acid is dissolved
in 0.5-0.7 mL of a deuterated solvent (e.g., CDCIs or DMSO-ds) in a standard 5 mm NMR
tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard for
chemical shift referencing (6 = 0.00 ppm).

 Instrumentation: *H and **C NMR spectra are recorded on a high-resolution NMR
spectrometer, typically operating at a frequency of 300 MHz or higher for protons.

o Data Acquisition: For *H NMR, a sufficient number of scans are acquired to obtain a good
signal-to-noise ratio. For 13C NMR, a proton-decoupled sequence is typically used to simplify
the spectrum and enhance the signal of the carbon atoms.

o Data Processing: The acquired free induction decay (FID) is Fourier transformed, and the
resulting spectrum is phased and baseline corrected. Chemical shifts are reported in parts
per million (ppm) relative to the internal standard.

Fourier-Transform Infrared (FT-IR) Spectroscopy
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Sample Preparation (Attenuated Total Reflectance - ATR): A small amount of the solid 5-
Bromo-2-fluorobenzoic acid is placed directly onto the ATR crystal (e.g., diamond or zinc
selenide). A pressure arm is applied to ensure good contact between the sample and the
crystal.

Instrumentation: The spectrum is recorded using a Fourier-Transform Infrared (FT-IR)
spectrometer.

Data Acquisition: A background spectrum of the clean, empty ATR crystal is recorded first.
Then, the sample spectrum is acquired. The instrument collects an interferogram, which is
then Fourier-transformed to produce the final infrared spectrum. Typically, 16 to 32 scans are
co-added to improve the signal-to-noise ratio over a range of 4000-400 cm™1.

Data Processing: The final spectrum is presented as transmittance or absorbance versus
wavenumber (cm™1).

Mass Spectrometry (MS)

Sample Introduction: The sample can be introduced into the mass spectrometer via direct
infusion or after separation by gas chromatography (GC) or liquid chromatography (LC). For
direct infusion, the sample is dissolved in a suitable volatile solvent.

lonization: Electron lonization (EIl) or Electrospray lonization (ESI) can be used. In El, the
sample is bombarded with a high-energy electron beam, causing fragmentation. In ESI, a
high voltage is applied to a liquid to create an aerosol, leading to the formation of protonated
or deprotonated molecular ions.

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z)
by a mass analyzer (e.g., quadrupole, time-of-flight).

Detection: The separated ions are detected, and a mass spectrum is generated, which is a
plot of ion intensity versus m/z.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 5-Bromo-2-fluorobenzoic acid.
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General Workflow for Spectroscopic Analysis
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Caption: Workflow of Spectroscopic Analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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